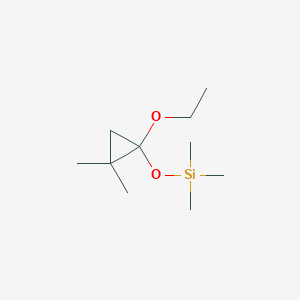
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane, abbreviated as EDMCPS, is a silicon-based organic compound that is used in a variety of chemical reactions and scientific research applications. It is a highly reactive compound due to its small size and low boiling point, making it an ideal choice for laboratory experiments. EDMCPS has been used for a variety of purposes, including synthesis, biochemistry, and physiological studies.
Applications De Recherche Scientifique
Applications in Energy Storage
Silane compounds, similar in structure to (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane, have been synthesized and investigated for their potential as electrolyte solvents in lithium-ion batteries. These novel silane molecules, including various ethoxy and methoxy derivatives, demonstrate exceptional solubility for lithium salts such as LiBOB, LiPF6, and LiBF4. Their ability to form stable electrolytes with high lithium-ion conductivities suggests that structurally related compounds like this compound could be explored for similar applications. The promising results indicate a potential for enhancing the performance and safety of lithium-ion batteries (Amine et al., 2006).
Chemical Synthesis and Surface Modification
Studies on the synthesis and reactivity of alkylsilyl ions, including reactions involving trimethylsilyl cations and alkylcyclopropenes, provide valuable insights into the chemistry of silyl-substituted cyclopropanes. These findings are relevant for understanding the reactivity and potential applications of this compound in synthetic organic chemistry, particularly in creating novel organosilicon compounds (Trenerry et al., 1980).
Surface Chemistry and Hydrophobicity
The modification of silica surfaces using alkoxysilanes has been extensively studied to produce materials with tunable hydrophilic, hydrophobic, and superhydrophobic properties. Research on the controlled grafting of methoxysilanes and trialkylmethoxy silanes on silanol-containing surfaces demonstrates the potential of silane compounds to modify surface properties effectively. This work suggests that compounds like this compound could be utilized in surface chemistry applications to engineer materials with desired wettability characteristics (García et al., 2007).
Potential in Sensing Technologies
The study of SnO2 surface modification with ethoxysilanes, including triethoxymethylsilane (TEMS) and ethoxy-trimethylsilane (ETMS), reveals significant effects on gas-sensing properties. This research indicates that silane surface modification can enhance sensitivity to gases like hydrogen, suggesting that structurally related compounds such as this compound might find applications in developing advanced gas sensors. The ability to tailor the sensitivity of SnO2 sensors through silane modification highlights the potential for innovative sensor technologies (Wada & Egashira, 2000).
Propriétés
IUPAC Name |
(1-ethoxy-2,2-dimethylcyclopropyl)oxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-7-11-10(8-9(10,2)3)12-13(4,5)6/h7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXGHANREPGGGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
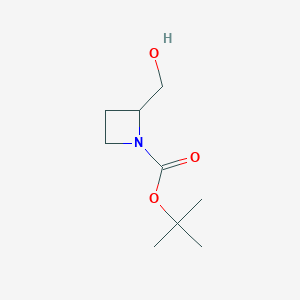


![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
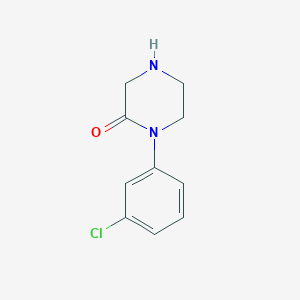
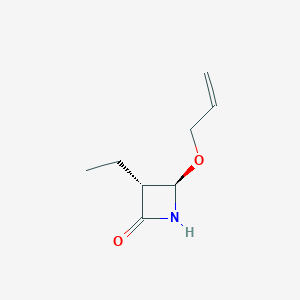

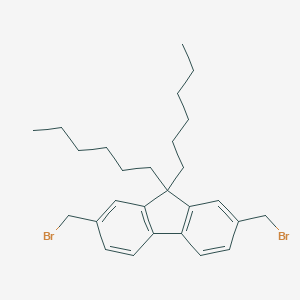


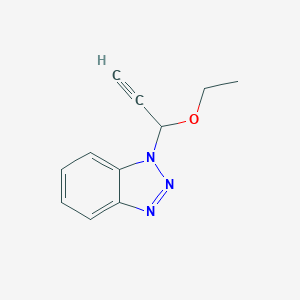

![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)
